molecular formula C44H38O14 B1678507 卡尔波斯汀C CAS No. 121263-19-2

卡尔波斯汀C

货号 B1678507
CAS 编号: 121263-19-2
分子量: 790.8 g/mol
InChI 键: LSUTUUOITDQYNO-SFTDATJTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[(2S)-1-[3,10-dihydroxy-12-[(2S)-2-(4-hydroxyphenoxy)carbonyloxypropyl]-2,6,7,11-tetramethoxy-4,9-dioxoperylen-1-yl]propan-2-yl] benzoate is a natural product found in Cladosporium cladosporioides with data available.

科学研究应用

光动力化疗药物

卡尔波斯汀C在可见光照射下会产生活性氧物质(ROS)。这一特性使其被推荐为光动力化疗药物 . This compound的光活化衍生物CalCφE已被发现能够选择性地不可逆地抑制蛋白激酶C(PKCs),使其成为癌症治疗的潜在候选药物 .

肿瘤细胞治疗

this compound已被发现能够在乳腺癌细胞中引起内质网(ER)应激,并在人宫颈癌(HCC)细胞和肿瘤性大鼠成纤维细胞中选择性地完全氧化和蛋白酶体降解功能性必需的核膜蛋白核纤层蛋白B1 . 这使得它成为治疗这些类型癌症的潜在药物。

3. 诱导癌细胞凋亡 this compound已被发现能够诱导肿瘤性大鼠成纤维细胞以及人乳腺癌和宫颈癌细胞凋亡 . 这是一个重要的发现,因为它表明this compound可以作为一种治疗方法来诱导癌细胞的程序性细胞死亡。

4. 急性淋巴细胞白血病(ALL)的治疗 this compound已被发现能够在人ALL细胞中触发钙依赖性凋亡信号 . 这表明它可以被用作治疗这种类型白血病的药物。

蛋白激酶C抑制

this compound是蛋白激酶C的有效抑制剂 . 这一特性在治疗蛋白激酶C发挥作用的疾病中可能具有多种应用。

诱导钙动员

this compound已被发现能够诱导ALL细胞系从细胞内储存库中快速动员钙 . 这一特性在治疗钙信号传导被破坏的疾病中可能具有潜在的应用。

作用机制

Target of Action

Calphostin C’s primary target is Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. PKC plays a role in several signal transduction cascades and is implicated in cellular processes such as proliferation, differentiation, and secretion .

Mode of Action

Calphostin C interacts with PKC in a potent, selective, and photo-dependent manner . It targets the regulatory domain of PKC, inhibiting its activity . This inhibition disrupts the phosphorylation process controlled by PKC, leading to alterations in the function of proteins downstream in the signaling pathway .

Biochemical Pathways

The inhibition of PKC by Calphostin C affects multiple biochemical pathways. For instance, it has been reported to induce endoplasmic reticulum (ER) stress in breast cancer cells . Additionally, it leads to the translocation and integration of the pro-apoptotic protein Bax into the mitochondrial membrane, followed by the release of cytochrome c . This release is a critical step in the initiation of apoptosis, a form of programmed cell death .

Pharmacokinetics

The pharmacokinetic properties of Calphostin C have been studied in mice. After intraperitoneal administration, Calphostin C is rapidly absorbed with an absorption half-life of 24.2 minutes and a maximum concentration time (tmax) of 63.0 minutes . It is cleared from the body with an elimination half-life of 91.3 minutes . The compound’s pharmacokinetic profile suggests that it can reach plasma concentrations of potent antileukemic activity at non-toxic dose levels .

Result of Action

The action of Calphostin C leads to significant cellular effects. It has been shown to potently kill drug-resistant breast tumor cells through a mechanism that may involve the induction of cytoplasmic vacuolization, without activation of typical apoptotic pathways . Furthermore, it causes the selective complete oxidation and proteasomal destruction of the nuclear envelope protein lamin B1 .

Action Environment

The action of Calphostin C is influenced by environmental factors such as light. Its cytotoxicity is strictly light-dependent . In the presence of light, Calphostin C exhibits potent cytotoxic effects, while in the absence of light, its effects are comparatively modest . This property suggests potential applications in photodynamic therapy .

生化分析

Biochemical Properties

Calphostin C interacts with PKC, inactivating both PKC-epsilon (a Ca(2+)-independent novel isoform) and PKC-alpha (a Ca(2+)-dependent conventional isoform) . This interaction exhibits cytotoxic activity against various tumor cells .

Cellular Effects

Calphostin C influences cell function by inducing apoptosis in some tumor cell lines . It also exhibits potent antileukemic activity .

Molecular Mechanism

The molecular mechanism of action of Calphostin C involves its binding to PKC, leading to the inactivation of the enzyme . This inactivation disrupts the normal functioning of the cell, leading to apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, Calphostin C has been observed to have a rapid absorption with an absorption half-life of 24.2 min and an elimination half-life of 91.3 min . An inactive and smaller metabolite (calphostin B) was detected in plasma of calphostin C-treated mice .

Dosage Effects in Animal Models

In animal models, target plasma Calphostin C concentrations of potent antileukemic activity can be reached at non-toxic dose levels . The estimated C max was 2.9 μM, which is higher than the effective in vitro concentration of Calphostin C against leukemic cells .

Metabolic Pathways

The metabolic pathways of Calphostin C involve esterase treatment, which yields an inactive metabolite (calphostin B) .

Transport and Distribution

After intraperitoneal (i.p.) administration, Calphostin C is rapidly absorbed with an estimated t max of 63.0 min .

属性

CAS 编号

121263-19-2

分子式

C44H38O14

分子量

790.8 g/mol

IUPAC 名称

[(2S)-1-[3,10-dihydroxy-12-[(2S)-2-(4-hydroxyphenoxy)carbonyloxypropyl]-2,6,7,11-tetramethoxy-4,9-dioxoperylen-1-yl]propan-2-yl] benzoate

InChI

InChI=1S/C44H38O14/c1-20(56-43(50)22-10-8-7-9-11-22)16-25-31-32-26(17-21(2)57-44(51)58-24-14-12-23(45)13-15-24)42(55-6)40(49)34-28(47)19-30(53-4)36(38(32)34)35-29(52-3)18-27(46)33(37(31)35)39(48)41(25)54-5/h7-15,18-21,45,48-49H,16-17H2,1-6H3/t20-,21-/m0/s1

InChI 键

LSUTUUOITDQYNO-SFTDATJTSA-N

手性 SMILES

C[C@@H](CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)C[C@H](C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7

SMILES

CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7

规范 SMILES

CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7

外观

Solid powder

颜色/形态

Red to brown powder

其他 CAS 编号

121263-19-2

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

DMF /dimethylformamide/ 1 mg/mL;  DMSO /dimethylsulfoxide/ 1 mg/mL;  ethanol 1 mg/mL

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

PKF115584;  PKF 115 584;  PKF 115-584;  Calphostin C;  UCN 1028C;  Perylene, carbonic acid deriv.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3,10-Dihydroxy-12-(2-{[(4-hydroxyphenoxy)carbonyl]oxy}propyl)-2,6,7,11-tetramethoxy-4,9-dioxo-4,9-dihydroperylen-1-yl]propan-2-yl benzoate
Reactant of Route 2
1-[3,10-Dihydroxy-12-(2-{[(4-hydroxyphenoxy)carbonyl]oxy}propyl)-2,6,7,11-tetramethoxy-4,9-dioxo-4,9-dihydroperylen-1-yl]propan-2-yl benzoate
Reactant of Route 3
1-[3,10-Dihydroxy-12-(2-{[(4-hydroxyphenoxy)carbonyl]oxy}propyl)-2,6,7,11-tetramethoxy-4,9-dioxo-4,9-dihydroperylen-1-yl]propan-2-yl benzoate
Reactant of Route 4
1-[3,10-Dihydroxy-12-(2-{[(4-hydroxyphenoxy)carbonyl]oxy}propyl)-2,6,7,11-tetramethoxy-4,9-dioxo-4,9-dihydroperylen-1-yl]propan-2-yl benzoate
Reactant of Route 5
1-[3,10-Dihydroxy-12-(2-{[(4-hydroxyphenoxy)carbonyl]oxy}propyl)-2,6,7,11-tetramethoxy-4,9-dioxo-4,9-dihydroperylen-1-yl]propan-2-yl benzoate
Reactant of Route 6
1-[3,10-Dihydroxy-12-(2-{[(4-hydroxyphenoxy)carbonyl]oxy}propyl)-2,6,7,11-tetramethoxy-4,9-dioxo-4,9-dihydroperylen-1-yl]propan-2-yl benzoate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。